Lithium salicylate monohydrate
Overview
Description
Lithium salicylate monohydrate is a compound that crystallizes from aqueous solutions . It has a layer structure, with alternating Δ- and Λ- [ (H2O)Li+]∞ helices running parallel along the b-axis . These helices are double-bridged at the tetracoordinate lithium cations by the carboxylate groups of the salicylate anions .
Molecular Structure Analysis
In its layer structure, alternating Δ- and Λ- [ (H2O)Li+]∞ helices run parallel along the b-axis . These helices are double-bridged at the tetracoordinate lithium cations by the carboxylate groups of the salicylate anions .Physical And Chemical Properties Analysis
Lithium salicylate monohydrate is a white powder or crystal . Its molecular formula is C7H5LiO3 and it has a molecular weight of 162.07 .Scientific Research Applications
Crystal Engineering
Lithium salicylate monohydrate: exhibits a unique layer structure with carboxylate-bridged helices, which are of interest in the field of crystal engineering . This compound crystallizes from aqueous solutions as the monohydrate, forming alternating helices that run parallel along the b-axis. These helices are double-bridged at the tetracoordinate lithium cations by the carboxylate groups of the salicylate anions . Such structures are valuable for understanding coordination chemistry and designing new materials with specific properties.
Battery Recycling
In the context of recycling primary lithium batteries, Lithium salicylate monohydrate plays a role in the recovery of lithium and manganese residues . A direct reaction of lithium-containing electronic waste with naturally sourced esters, such as methyl salicylate, allows for the recovery of lithium in various forms, including lithium salicylate monohydrate . This process emphasizes the importance of lithium salicylate monohydrate in sustainable practices and the circular economy.
Antioxidant Production
The hydrolysis of lithium aryloxides can lead to the synthesis of Lithium salicylate monohydrate , which serves as an important antioxidant in the production of oils and greases . Its role in preventing oxidation is crucial for maintaining the quality and extending the shelf life of these products.
Coordination Chemistry
Lithium salicylate monohydrate: is also significant in the study of coordination compounds. Its complex layer structure and the ability to form stable helices make it a subject of interest for researchers exploring the fundamentals of lithium coordination environments .
Electrochemical Applications
The unique properties of Lithium salicylate monohydrate may enhance the electrochemical performance of materials, particularly as an anode material for lithium-ion batteries . Research in this area could lead to the development of more efficient and durable battery technologies.
Material Science
In material science, the structural characteristics of Lithium salicylate monohydrate provide insights into the design of new materials with potential applications in various industries, from electronics to pharmaceuticals .
Mechanism of Action
Target of Action
The primary targets of Lithium Salicylate Monohydrate are Glycogen Synthase Kinase-3 (GSK-3) and Inositol Monophosphatase (IMPA) . GSK-3 is a serine/threonine protein kinase involved in various cellular processes, while IMPA is an enzyme that plays a crucial role in the phosphatidylinositol signaling pathway .
Mode of Action
Lithium Salicylate Monohydrate interacts with its targets by inhibiting their activity. It inhibits GSK-3, a key enzyme in the Wnt/β-catenin signaling pathway . It also inhibits IMPA, leading to a decrease in the availability of inositol, a critical component of several secondary messengers in the cell .
Biochemical Pathways
The inhibition of GSK-3 by Lithium Salicylate Monohydrate impacts the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . The inhibition of IMPA leads to a decrease in inositol levels, affecting the phosphatidylinositol signaling pathway .
Pharmacokinetics
Lithium Salicylate Monohydrate exhibits different pharmacokinetics compared to other lithium salts. Remarkably, it produces elevated plasma and brain levels of lithium beyond 48 hours post-dose without the sharp peak that contributes to the toxicity problems of current lithium therapeutics .
Result of Action
The inhibition of GSK-3 and IMPA by Lithium Salicylate Monohydrate leads to neuroprotective effects. It preserves neuronal function and improves memory in animal models of dementia . It also has anti-inflammatory and protein homeostasis properties .
Action Environment
The action of Lithium Salicylate Monohydrate can be influenced by environmental factors. For instance, its crystallization from aqueous solutions results in a layer structure with carboxylate-bridged helices . This structure could potentially influence its interaction with its targets and its overall efficacy.
Safety and Hazards
Future Directions
Lithium salicylate monohydrate is being studied for its potential use in the treatment of dementia related to Alzheimer’s disease . It has shown modulated pharmacokinetics compared to lithium carbonate, and studies in mice have shown advantageous site-of-action (brain) penetration and persistence of lithium (via AL001) compared to lithium carbonate .
properties
IUPAC Name |
lithium;2-hydroxybenzoate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Li.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQWWJVTSPXPSF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C(=C1)C(=O)[O-])O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7LiO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium salicylate monohydrate | |
CAS RN |
75575-50-7 | |
Record name | Lithium Salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of Lithium salicylate monohydrate?
A1: Lithium salicylate monohydrate exhibits a unique layered structure. Within this structure, alternating Δ- and Λ-[(H2O)Li+]∞ helices, which are essentially chains of lithium ions coordinated with water molecules, run parallel along a specific axis (the b-axis). These helices are bridged by the carboxylate groups of the salicylate anions, creating a stable network. []
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